3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a complex organic compound that features a combination of piperidine, imidazole, and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride typically involves multi-step organic synthesis. One common approach is the condensation of a piperidine derivative with an imidazole derivative, followed by the introduction of a pyridine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product. The trihydrochloride form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring, in particular, is known for its ability to coordinate with metal ions, which can be crucial in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Piperidine Derivatives: Compounds such as piperine and risperidone contain the piperidine ring and are used in various therapeutic applications.
Pyridine Derivatives: Nicotine and pyridoxine are examples of pyridine-containing compounds with significant biological activity.
Uniqueness
What sets 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
3-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-3-12(9-15-5-1)11-18-8-7-17-14(18)13-4-2-6-16-10-13;;;/h1,3,5,7-9,13,16H,2,4,6,10-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZJSFZVEYMEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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